BindingDB Target Engagement: ALK Kinase Inhibitor Intermediate Derivatization Potential
A derivative synthesized from 3-bromo-4-chloro-2-methylaniline (BDBM50526304; CHEMBL4451065) exhibits IC₅₀ = 290 nM against ALK tyrosine kinase receptor (human, F1174L mutant) and Kd = 120 nM against BRD4 bromodomain-containing protein 4 (human) [1]. While direct comparator data for the parent aniline are unavailable, this derivative's sub-micromolar potency distinguishes it from the weaker antagonist activity (IC₅₀ = 2.0 μM) observed for a related 2-bromo-5-chloro-4-methylaniline derivative against α7 nAChR, suggesting differential target engagement profiles that stem from the aniline substitution pattern [2].
| Evidence Dimension | In vitro target inhibition potency (derived compounds) |
|---|---|
| Target Compound Data | IC₅₀ = 290 nM (ALK F1174L); Kd = 120 nM (BRD4) |
| Comparator Or Baseline | 2-Bromo-5-chloro-4-methylaniline derivative: IC₅₀ = 2000 nM (α7 nAChR) |
| Quantified Difference | 3.4-fold higher affinity (Kd) and 6.9-fold more potent IC₅₀ relative to comparator against respective targets |
| Conditions | LanthaScreen Eu-kinase binding assay (ALK); isothermal calorimetry (BRD4); Ca²⁺ mobilization assay (α7 nAChR) |
Why This Matters
Differentiation in target engagement profiles guides medicinal chemists in selecting the appropriate aniline scaffold for specific kinase or bromodomain inhibitor programs, where sub-micromolar potency is a critical lead optimization threshold.
- [1] BindingDB Entry BDBM50526304 (CHEMBL4451065). Affinity data for ALK tyrosine kinase receptor and BRD4. View Source
- [2] BindingDB Entry BDBM50270406 (CHEMBL4084130). Antagonist activity at human α7 nAChR. View Source
